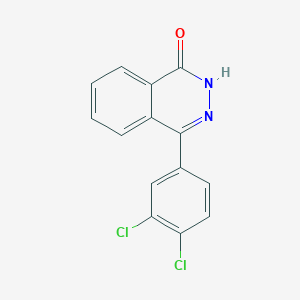

4-(3,4-Dichlorophenyl)-1,2-dihydrophthalazin-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

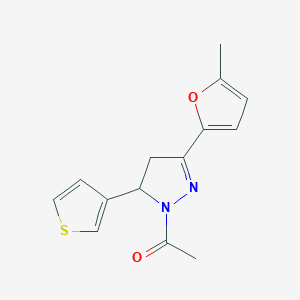

The synthesis of related compounds involves various chemical reactions. For instance, the synthesis of “2-(5-substituted-2,3-dioxoindolin-1-yl)ethyl/propyl 4-(3,4-dichlorophenyl)piperazine-1-carbodithioate derivatives” involves conventional techniques as well as ultrasound irradiation .

Scientific Research Applications

Synthesis and Structural Analysis : The novel bioactive compound 4-(3,4-dichlorophenyl)-2-(3,4,5-trimethoxy-benzylidene)-3,4-dihydro-naphthalen-1(2H)-one, a derivative of 4-(3,4-Dichlorophenyl)-1,2-dihydrophthalazin-1-one, was synthesized and characterized by various spectroscopic techniques and X-ray crystal structure analysis (C. Kavitha et al., 2006).

Chemical Synthesis Routes : Various routes for the preparation of 4(S)-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone have been reported, including a chiral benzylic alcohol approach and an SN2 cuprate displacement (G. Quallich & T. M. Woodall, 1992).

Reaction with Other Chemicals : 4-Aryl-1H-2,3-benzoxazin-1-one reacts with amines, phenylhydrazine, aluminium chloride, and Grignard reagents to yield various compounds, indicating its versatility in chemical reactions (A. Fahmy & N. Aly, 1976).

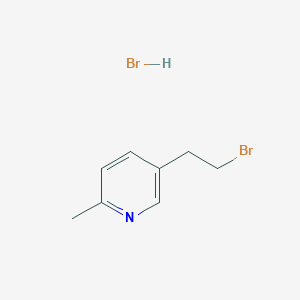

Industrial Synthesis : An improved industrial synthesis process for antidepressant sertraline hydrochloride involves using an intermediate derived from 4-(3,4-Dichlorophenyl)-1,2-dihydrophthalazin-1-one (K. Vukics et al., 2002).

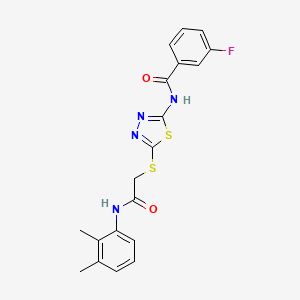

Cytotoxic and Antimicrobial Activity : Compounds derived from 4-(3,4-dichlorophenyl)-1,2-dihydrophthalazin-1-one showed significant cytotoxicity activity against HeLa cells and moderate to good anti-bacterial and anti-fungal activities (N. Chidananda et al., 2014).

Scaffold for Organic Synthesis : The synthesis of 3-methyl 5-{3-[(4-methylbenzenesulfonyl)oxy]propyl} 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate demonstrates the use of 4-(3,4-Dichlorophenyl)-1,2-dihydrophthalazin-1-one as a scaffold in organic synthesis (C. Borgarelli et al., 2022).

Magnetic Properties Study : The study of a radical derivative related to 4-(3,4-Dichlorophenyl)-1,2-dihydrophthalazin-1-one revealed insights into its magnetic properties (C. P. Constantinides et al., 2011).

Solubility Research : Research on the solubility of 4-(3,4-Dichlorophenyl)-1-tetralone in various solvents contributes to the understanding of its physical properties and potential applications (Q. Li et al., 2007).

Mechanism of Action

Target of Action

Compounds with similar structures have been known to interact with various enzymes and receptors .

Mode of Action

For instance, DCMU, a compound with a similar dichlorophenyl structure, inhibits photosynthesis by blocking the electron flow from photosystem II to plastoquinone .

Biochemical Pathways

For example, DCMU interrupts the photosynthetic electron transport chain, reducing the plant’s ability to convert light energy into chemical energy .

Pharmacokinetics

For instance, sertraline, a selective serotonin reuptake inhibitor, has a linear pharmacokinetic profile with a half-life of about 26 hours .

Result of Action

For example, DCMU, by inhibiting photosynthesis, reduces the ability of the plant to convert light energy into chemical energy .

Action Environment

For instance, Pfizer’s Green Chemistry Program emphasizes the importance of considering environmental factors when designing and manufacturing chemical products .

properties

IUPAC Name |

4-(3,4-dichlorophenyl)-2H-phthalazin-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Cl2N2O/c15-11-6-5-8(7-12(11)16)13-9-3-1-2-4-10(9)14(19)18-17-13/h1-7H,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKHJJRRZTWDZJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NNC2=O)C3=CC(=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3,4-Dichlorophenyl)-1,2-dihydrophthalazin-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclohexyl-2-[[4-methyl-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2512272.png)

![6-Ethyl-2-(3-(ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2512275.png)

![Methyl 4-[[2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2512276.png)

![N-cyclohexyl-2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2512278.png)

![7-(4-Methoxyphenoxy)-2-[(4-methylphenyl)methylene]-3-phenyl-1-indanone](/img/structure/B2512279.png)

![N-(4-(4-acetylpiperazine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2512285.png)

![1-[1-(Oxan-4-yl)azetidin-3-yl]-2-propan-2-ylbenzimidazole](/img/structure/B2512286.png)

![(Z)-methyl 2-(2-((3-oxo-3H-benzo[f]chromene-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2512288.png)

![2-[(4-hydroxy-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-hydroxyethyl)acetamide](/img/structure/B2512291.png)

![3-[4-[(E)-3-Phenylprop-2-enyl]piperazin-1-yl]-6-pyrazol-1-ylpyridazine](/img/structure/B2512292.png)